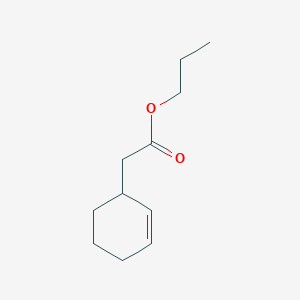
Propyl (cyclohex-2-en-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (cyclohex-2-en-1-yl)acetate is an organic compound with the molecular formula C11H18O2. It is an ester derived from the reaction between propyl alcohol and cyclohex-2-en-1-yl acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl (cyclohex-2-en-1-yl)acetate typically involves the esterification reaction between propyl alcohol and cyclohex-2-en-1-yl acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, which drives the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (cyclohex-2-en-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to propyl alcohol and cyclohex-2-en-1-yl acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Propyl alcohol and cyclohex-2-en-1-yl acetic acid.
Oxidation: Propyl (cyclohex-2-en-1-yl)carboxylic acid.
Reduction: Propyl alcohol and cyclohex-2-en-1-yl methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl (cyclohex-2-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industries for its pleasant odor.
Mécanisme D'action
The mechanism of action of propyl (cyclohex-2-en-1-yl)acetate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active alcohol and acid components. These components can then interact with specific receptors or enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Propyl (cyclohex-2-en-1-yl)acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a similar fruity odor, commonly used as a solvent.
Methyl (cyclohex-2-en-1-yl)acetate: Similar structure but with a methyl group instead of a propyl group, leading to different physical and chemical properties.
Butyl (cyclohex-2-en-1-yl)acetate: A larger ester with a butyl group, used in different industrial applications.
The uniqueness of this compound lies in its specific combination of the cyclohex-2-en-1-yl and propyl groups, which impart distinct chemical and physical properties, making it suitable for specific applications in the fragrance and flavor industries.
Propriétés
Numéro CAS |
65792-51-0 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
propyl 2-cyclohex-2-en-1-ylacetate |
InChI |
InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h4,6,10H,2-3,5,7-9H2,1H3 |
Clé InChI |
ZYVBHOYKXKMXEU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)
oxophosphanium](/img/structure/B14480820.png)

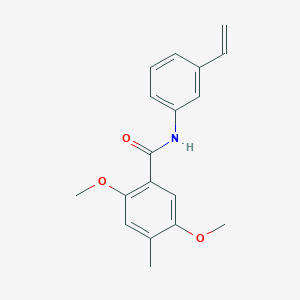
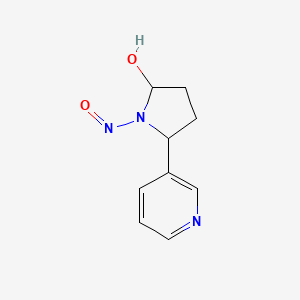
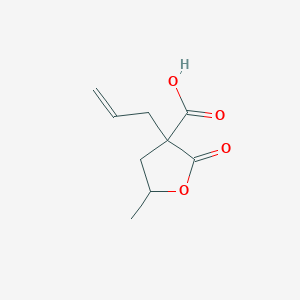
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
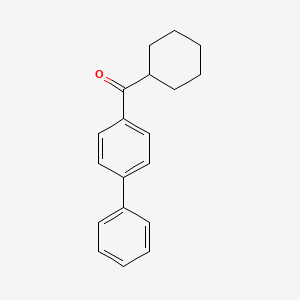
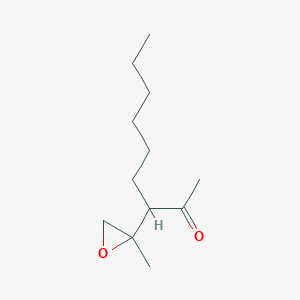
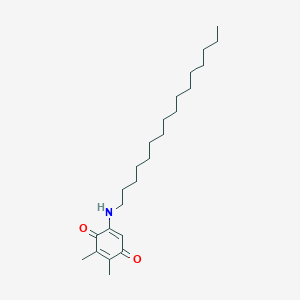
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)


